molecular formula C25H27N5O2 B606100 BRD4 Inhibitor-10 CAS No. 1660117-38-3

BRD4 Inhibitor-10

Cat. No.: B606100
CAS No.: 1660117-38-3
M. Wt: 429.5 g/mol
InChI Key: QNFGQQDKBYVNAS-KRWDZBQOSA-N
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Description

BI 894999 is a novel, potent, and selective orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins, including BRD2, BRD3, BRD4, and BRDT, play a crucial role in regulating gene expression by binding to acetylated lysine residues on histone proteins. BI 894999 has shown significant potential in preclinical studies for its antitumor activity, particularly in hematological malignancies and solid tumors .

Mechanism of Action

Target of Action

The primary target of BRD4 Inhibitor-10 is Bromodomain-containing protein 4 (BRD4) . BRD4 is an epigenetic regulator that localizes to DNA via binding to acetylated histones . It controls the expression of therapeutically important gene regulatory networks through the recruitment of transcription factors to form mediator complexes, phosphorylating RNA polymerase II, and by its intrinsic histone acetyltransferase activity .

Mode of Action

This compound interacts with BRD4 by disrupting the protein-protein interactions between BRD4 and acetylated lysine . This interaction effectively blocks cell proliferation in cancer, cytokine production in acute inflammation, and so forth . Upon ionizing radiation, BRD4 isoform B binds acetylated histones and recruits condensin II .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses the expression of c-MYC and directly inhibits tumor cell proliferation . It also blocks the proliferation of tumor-associated macrophages (TAMs) through multiple mechanisms, partly by reducing the expression and secretion of macrophage colony-stimulating factor CSF1 by tumor cells . This compound inhibits CSF1 expression through suppressing BRD4 and its target HIF1α .

Pharmacokinetics

It’s worth noting that the therapeutic efficacy of brd4 inhibitors in general can vary depending on the disease subtype . The development of BRD4 inhibitors involves strategies such as the design of bivalent BET inhibitors, kinase and BET dual inhibitors, BET protein proteolysis-targeting chimeras (PROTACs), and Brd4-selective inhibitors .

Result of Action

The action of this compound leads to significant molecular and cellular effects. It has been shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells . Treatment with BRD4 inhibitors displaces BRD4 at super-enhancers, leading to RNA Pol II disassociation from gene promoters and transcriptional suppression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the therapeutic efficacy of BRD4 inhibitors can vary depending on the disease subtype . Furthermore, the development of BRD4 inhibitors involves strategies that consider the unique C-terminal extra-terminal (ET) domain of BET proteins . These strategies highlight the importance of the action environment in the effectiveness of BRD4 inhibitors.

Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions: BRD4 Inhibitor-10 interacts with various biomolecules, including enzymes and proteins. Its primary target is the bromodomain of BRD4, which recognizes acetylated lysines on histone tails. By binding to BRD4, NHWD-870 modulates chromatin organization and gene expression .

Cellular Effects

  • Downregulating c-MYC (a key transcription factor)
  • Directly inhibiting tumor cell proliferation

Cell Signaling Pathways: Its impact on gene expression likely contributes to altered cellular responses .

Molecular Mechanism

  • Binding to BRD4’s bromodomain
  • Inhibiting BRD4 and its target, HIF1α (hypoxia-inducible factor 1α)
  • Downregulating c-MYC expression

Temporal Effects

Laboratory Settings: Researchers should explore its behavior over time to understand its clinical potential .

Dosage Effects in Animal Models

NHWD-870’s dose-response relationship in animal models remains an area of interest. Threshold effects and potential toxicity at high doses should be explored .

Metabolic Pathways

NHWD-870’s involvement in metabolic pathways, including interactions with enzymes and cofactors, warrants further study. It may impact metabolic flux and metabolite levels .

Transport and Distribution

NHWD-870’s transport within cells and tissues involves interactions with transporters and binding proteins. Localization and accumulation patterns are essential for understanding its efficacy .

Subcellular Localization

NHWD-870’s subcellular localization, guided by targeting signals or post-translational modifications, influences its activity. Investigating its behavior within specific compartments or organelles is crucial .

Preparation Methods

BI 894999 is synthesized through structure-based drug design efforts. The compound is a triazolopyrazine small molecule, and its synthesis involves multiple steps, including the formation of the triazolopyrazine core and subsequent functionalization to achieve the desired inhibitory activity against BET proteins . The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in publicly available literature.

Chemical Reactions Analysis

BI 894999 primarily functions as an inhibitor of BET proteins by preventing their interaction with acetylated histones. The compound undergoes various chemical reactions, including competitive displacement of histone peptides from bromodomains. The major products formed from these reactions are the inhibited BET proteins, which are unable to bind to acetylated lysine residues on histones .

Scientific Research Applications

BI 894999 has been extensively studied for its potential therapeutic applications in various fields:

Comparison with Similar Compounds

BI 894999 is unique in its high selectivity and potency against BET proteins compared to other BET inhibitors. Similar compounds include:

    JQ1: A well-known BET inhibitor with a similar mechanism of action but different chemical structure.

    I-BET762: Another BET inhibitor with distinct pharmacokinetic properties.

    OTX015: A BET inhibitor with demonstrated efficacy in preclinical models of cancer.

BI 894999 stands out due to its superior selectivity for BET family members and its potent antitumor activity in various preclinical models .

Properties

IUPAC Name

2,4-dimethyl-6-[6-(oxan-4-yl)-1-[(1S)-1-phenylethyl]imidazo[4,5-c]pyridin-2-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2/c1-16-13-21(28-29(3)25(16)31)24-27-22-15-26-20(19-9-11-32-12-10-19)14-23(22)30(24)17(2)18-7-5-4-6-8-18/h4-8,13-15,17,19H,9-12H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFGQQDKBYVNAS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2C(C)C4=CC=CC=C4)C5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2[C@@H](C)C4=CC=CC=C4)C5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001105413
Record name 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001105413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1660117-38-3
Record name 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1660117-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001105413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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